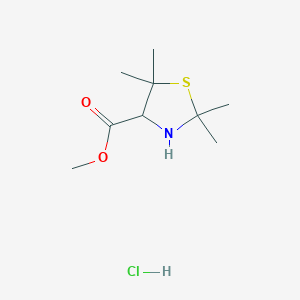![molecular formula C15H14ClNO3 B2501405 (7-氯代苯并[b]氧杂卓-4-基)(吗啉基)甲酮 CAS No. 950284-98-7](/img/structure/B2501405.png)
(7-氯代苯并[b]氧杂卓-4-基)(吗啉基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone is a synthetic organic compound belonging to the benzoxepin family This compound is characterized by the presence of a chlorinated benzoxepin ring fused with a morpholino group
科学研究应用
(7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent due to its structural similarity to other bioactive benzoxepin derivatives.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as an antimicrobial or anticancer agent.
Chemical Research: Researchers use this compound to study the reactivity and properties of benzoxepin derivatives.
作用机制
Target of Action
Benzoxepin derivatives, which this compound is a part of, have been found to interact withbenzodiazepine receptors . These receptors can be subdivided into two types: Central Benzodiazepine Receptors (CBR) and Peripheral Benzodiazepine Receptors (PBR). The CBR is found only on neurons in the central nervous system, coupled with the GABA a (γ-aminobutyric acid) receptor .
Mode of Action
Ligands acting at the benzodiazepine binding site of the GABA a receptor, such as (7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone, allosterically modulate the action of GABA on neuronal chloride ion flux . They show a wide variety of pharmacological actions ranging in a continuum from full agonists (sedative/hypnotic, anxiolytic, and anticonvulsant activities) to inverse agonists (anxiogenic, and proconvulsant activities) .
Biochemical Pathways
It is known that benzodiazepines and their derivatives modulate the gabaergic neurotransmission system, which is the chief inhibitory system in the mammalian central nervous system .
Result of Action
Benzodiazepine derivatives have been shown to have sedative-hypnotic effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone typically involves the following steps:
Formation of Intermediate: The intermediate compound is then reacted with morpholine under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: (7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoxepin ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
相似化合物的比较
Benzoxepin Derivatives: Compounds like 7-chloro-3,4-dihydrobenzo[b]oxepin-5(2H)-one share structural similarities.
Morpholino Derivatives: Other morpholino-containing compounds also exhibit similar reactivity and biological activity.
Uniqueness: (7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone is unique due to the combination of the benzoxepin and morpholino moieties, which confer distinct chemical and biological properties .
属性
IUPAC Name |
(7-chloro-1-benzoxepin-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c16-13-1-2-14-12(10-13)9-11(3-6-20-14)15(18)17-4-7-19-8-5-17/h1-3,6,9-10H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLCYOLGKDCHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2501325.png)
![N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2501328.png)



![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2501333.png)

![tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate](/img/structure/B2501337.png)

![3-[4-amino-3-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2501339.png)
![N-butyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2501343.png)


